Beta-gentiobiose octaacetate
Overview
Description
Beta-gentiobiose octaacetate is a chemical compound derived from gentiobiose, a disaccharide composed of two glucose molecules linked by a beta (1→6) glycosidic bond. The octaacetate form is achieved by acetylating all hydroxyl groups on the gentiobiose molecule, resulting in a compound with the molecular formula C28H38O19 and a molecular weight of 678.59 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-gentiobiose octaacetate typically involves the acetylation of gentiobiose. One common method includes the use of acetic anhydride and sodium acetate as reagents. The process begins with the preparation of gentiobiose, which is then acetylated by heating with acetic anhydride in the presence of sodium acetate. The reaction mixture is then cooled, and the product is purified through recrystallization from methanol .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the acetylation reaction, followed by filtration and recrystallization to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Beta-gentiobiose octaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield gentiobiose and acetic acid.
Substitution Reactions: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The glucose units in the compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the acetylated form.
Common Reagents and Conditions:
Hydrolysis: Typically performed in acidic or basic conditions using water or aqueous solutions.
Substitution: Reagents such as hydroxylamine or hydrazine can be used to replace acetyl groups.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products:
Hydrolysis: Gentiobiose and acetic acid.
Substitution: Various substituted gentiobiose derivatives depending on the reagent used.
Oxidation and Reduction: Oxidized or reduced forms of gentiobiose derivatives.
Scientific Research Applications
Beta-gentiobiose octaacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying carbohydrate-protein interactions and glycosylation processes.
Mechanism of Action
The mechanism of action of beta-gentiobiose octaacetate primarily involves its interaction with biological molecules. As an acetylated disaccharide, it can mimic natural carbohydrate structures and interact with carbohydrate-binding proteins, such as lectins. These interactions can influence various biological processes, including cell signaling and immune responses. The compound’s antitumor activity is thought to be related to its ability to inhibit specific pathways involved in tumor cell proliferation .
Comparison with Similar Compounds
Gentiobiose: The non-acetylated form of beta-gentiobiose octaacetate.
Cellobiose octaacetate: Another acetylated disaccharide, but with a beta (1→4) linkage between glucose units.
Maltose octaacetate: An acetylated disaccharide with an alpha (1→4) linkage.
Uniqueness: this compound is unique due to its beta (1→6) linkage and complete acetylation, which confer distinct chemical properties and biological activities. Compared to other acetylated disaccharides, it has a different spatial arrangement and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[(3,4,5,6-tetraacetyloxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTLGGDVHFXGLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277330 | |
Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49587-35-1, 29873-67-4 | |
Record name | NSC231325 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC1689 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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